2,3’-Dibromo-4’-fluoroacétophénone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

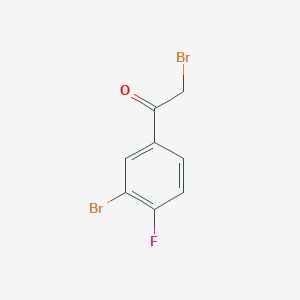

2,3’-Dibromo-4’-fluoroacetophenone, also known as 3-Bromo-4-fluorophenacyl bromide, is a chemical compound with the empirical formula C8H5Br2FO . It has a molecular weight of 295.93 .

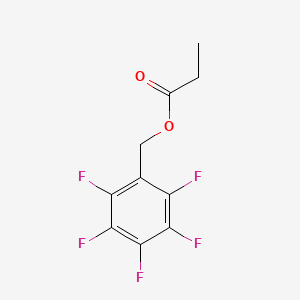

Molecular Structure Analysis

The molecular structure of 2,3’-Dibromo-4’-fluoroacetophenone consists of a central carbon atom double-bonded to an oxygen atom and single-bonded to a bromine atom and a phenyl ring. The phenyl ring is substituted with a bromine atom at the 3-position and a fluorine atom at the 4-position .Chemical Reactions Analysis

While specific chemical reactions involving 2,3’-Dibromo-4’-fluoroacetophenone are not detailed in the search results, similar compounds like 2,4-Dibromoacetophenone have been reported to undergo condensation reactions with aldehydes in the presence of SnCl2 or SmI3 to afford α,β-unsaturated ketones .Physical And Chemical Properties Analysis

2,3’-Dibromo-4’-fluoroacetophenone is a solid with a melting point of 48-52 °C . It has a predicted boiling point of 315.4±32.0 °C and a predicted density of 1.914±0.06 g/cm3 . It is stored at a temperature of 2-8°C .Applications De Recherche Scientifique

Synthèse de composés fluorés

2,3’-Dibromo-4’-fluoroacétophénone: est un réactif précieux dans la synthèse de divers composés aromatiques fluorés. En raison de la présence d'atomes de brome et de fluor, il sert de bloc de construction polyvalent pour l'introduction de ces halogènes dans d'autres molécules, ce qui est particulièrement utile dans le développement de produits pharmaceutiques et d'agrochimiques où les propriétés uniques du fluor peuvent modifier de manière significative l'activité biologique d'un composé .

Réactions de couplage croisé

Ce composé est fréquemment utilisé dans des réactions de couplage croisé, telles que les réactions de Suzuki et de Heck. Ce sont des méthodes essentielles pour la formation de liaisons carbone-carbone en chimie organique. Les atomes de brome dans This compound en font un excellent candidat pour ces réactions, permettant la création d'architectures moléculaires complexes .

Matériaux photovoltaïques

Dans le domaine de la science des matériaux, This compound peut être utilisé dans la synthèse de matériaux photovoltaïques organiques. Son motif structurel est bénéfique pour la création de systèmes conjugués qui sont essentiels à l'absorption de la lumière et au transport des électrons dans les cellules solaires .

Cristaux liquides

La structure rigide en forme de bâtonnet de This compound en fait un précurseur potentiel pour la synthèse de matériaux à cristaux liquides. Ces matériaux sont essentiels pour les technologies d'affichage, et l'introduction de fluor peut améliorer leur stabilité thermique et leurs propriétés optiques .

Chimie des polymères

En chimie des polymères, This compound peut être utilisé pour introduire des chaînes latérales halogénées dans les polymères. Cette modification peut améliorer la résistance des polymères à la dégradation, la résistance au feu et les propriétés mécaniques .

Agents antimicrobiens

Les atomes de brome et de fluor dans This compound sont également utiles pour la synthèse d'agents antimicrobiens. Les composés halogénés présentent souvent une puissance accrue contre une variété de pathogènes bactériens et fongiques .

Conception de catalyseurs

En catalyse, This compound peut être utilisé pour synthétiser des ligands pour les catalyseurs aux métaux de transition. La présence d'halogènes peut influencer les propriétés électroniques des ligands, affectant ainsi l'activité et la sélectivité du catalyseur .

Recherche en neurosciences

Enfin, This compound pourrait trouver des applications dans la recherche en neurosciences. Les composés fluorés sont souvent utilisés dans l'imagerie par tomographie par émission de positons (TEP) pour étudier la fonction cérébrale et les troubles en raison de leurs propriétés de désintégration radioactive appropriées .

Safety and Hazards

2,3’-Dibromo-4’-fluoroacetophenone is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment including protective gloves, eye protection, and face protection .

Propriétés

IUPAC Name |

2-bromo-1-(3-bromo-4-fluorophenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2FO/c9-4-8(12)5-1-2-7(11)6(10)3-5/h1-3H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVCNENXQUDVWRV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)CBr)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2FO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40382291 |

Source

|

| Record name | 2-bromo-1-(3-bromo-4-fluorophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.93 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

435273-49-7 |

Source

|

| Record name | 2-bromo-1-(3-bromo-4-fluorophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3'-dibromo-4'-fluoroacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B1362272.png)

![2-[4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazino]-1-ethanol](/img/structure/B1362276.png)

![8-methyl-8-azabicyclo[3.2.1]octan-3-amine Dihydrochloride](/img/structure/B1362278.png)